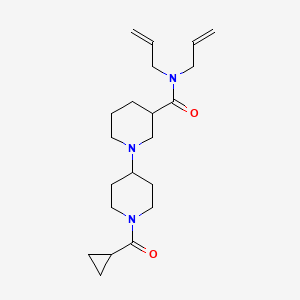
N-(4-fluorophenyl)-1-(3-methyl-2-butenoyl)-3-piperidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-fluorophenyl)-1-(3-methyl-2-butenoyl)-3-piperidinamine, commonly known as FUB-144, is a synthetic cannabinoid that belongs to the indole-3-carboxamide family. FUB-144 has gained popularity in recent years due to its potent psychoactive effects, which mimic those of Delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. FUB-144 has been used for scientific research purposes to better understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mécanisme D'action
FUB-144 acts as a potent agonist of the CB1 and CB2 receptors in the brain, which are responsible for mediating the psychoactive effects of cannabis. This binding results in the activation of the endocannabinoid system, which plays a critical role in regulating a wide range of physiological processes, including pain, appetite, and mood.
Biochemical and Physiological Effects
FUB-144 has been shown to have a wide range of biochemical and physiological effects, including analgesic, anti-inflammatory, anxiolytic, and neuroprotective effects. FUB-144 has also been shown to have potent antitumor effects in preclinical studies, making it a promising candidate for the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
FUB-144 has several advantages for use in laboratory experiments, including its potency, selectivity, and ease of synthesis. However, FUB-144 also has several limitations, including its potential for abuse and its potential for producing adverse side effects in humans.
Orientations Futures
There are several potential future directions for research on FUB-144, including:
1. Further studies on the mechanism of action of FUB-144 and its effects on the endocannabinoid system.
2. Development of novel therapeutic applications for FUB-144, including the treatment of pain, inflammation, and cancer.
3. Studies on the safety and efficacy of FUB-144 in humans, including its potential for abuse and its potential for producing adverse side effects.
4. Development of novel synthetic cannabinoids based on the structure of FUB-144, with improved potency, selectivity, and safety profiles.
Conclusion
In conclusion, FUB-144 is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. FUB-144 has been used extensively in scientific research to study its effects on the endocannabinoid system and to better understand its potential therapeutic applications. FUB-144 has several advantages for use in laboratory experiments, including its potency, selectivity, and ease of synthesis. However, FUB-144 also has several limitations, including its potential for abuse and its potential for producing adverse side effects in humans. There are several potential future directions for research on FUB-144, including further studies on its mechanism of action and the development of novel therapeutic applications.
Méthodes De Synthèse
FUB-144 is synthesized through a multi-step process that involves the reaction of 4-fluoroaniline with 3-methyl-2-butenoyl chloride to form 4-fluoro-N-(3-methyl-2-butenoyl)aniline. This intermediate is then reacted with piperidine to form FUB-144. The synthesis of FUB-144 is a complex process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
FUB-144 has been used extensively in scientific research to study its effects on the endocannabinoid system and to better understand its potential therapeutic applications. FUB-144 has been shown to bind to the CB1 and CB2 receptors in the brain, which are responsible for mediating the psychoactive effects of cannabis. This binding results in the activation of the endocannabinoid system, which plays a critical role in regulating a wide range of physiological processes, including pain, appetite, and mood.
Propriétés
IUPAC Name |
1-[3-(4-fluoroanilino)piperidin-1-yl]-3-methylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O/c1-12(2)10-16(20)19-9-3-4-15(11-19)18-14-7-5-13(17)6-8-14/h5-8,10,15,18H,3-4,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVFIWSBJKGHIMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)N1CCCC(C1)NC2=CC=C(C=C2)F)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(5-iodo-2-pyridinyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B6117588.png)
![N-cyclopropyl-3-{1-[(4-methylphenoxy)acetyl]-3-piperidinyl}propanamide](/img/structure/B6117597.png)
![N-[(2-methylquinolin-4-yl)methyl]-2-phenylacetamide](/img/structure/B6117599.png)

![7-(2-fluorobenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6117616.png)
![6-methyl-2-{[(6-nitro-1H-benzimidazol-2-yl)methyl]thio}-4(1H)-pyrimidinone](/img/structure/B6117621.png)
![2-[4-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6117625.png)
![N-cyclopentyl-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6117645.png)
![3,4,5-trimethoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}benzamide](/img/structure/B6117647.png)
![1-cyclopentyl-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-N-methyl-6-oxo-3-piperidinecarboxamide](/img/structure/B6117666.png)

![N-ethyl-4-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-3,4-dihydro-2-quinazolinecarboxamide](/img/structure/B6117669.png)


